molecular formula C11H15ClN2O B14784300 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide

2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide

Cat. No.: B14784300
M. Wt: 226.70 g/mol
InChI Key: WIMXZBQTFWKZLJ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide is a chiral compound with a specific stereochemistry, indicated by the (S) configuration This compound features an amino group, a chlorobenzyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and (S)-2-aminopropanoic acid.

    Formation of Intermediate: The 3-chlorobenzyl chloride is reacted with (S)-2-aminopropanoic acid under basic conditions to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using N-methylamine to yield the final product, (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

    Purification: Implementing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzyl chloride: A related compound used in the synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide.

    N-Methylpropanamide: Shares the amide functional group with the target compound.

    2-Aminopropanoic acid: The amino acid precursor used in the synthesis.

Uniqueness

(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide

InChI

InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3

InChI Key

WIMXZBQTFWKZLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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